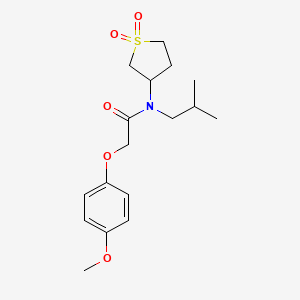

![molecular formula C24H22N2O2 B2773329 1-Methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole CAS No. 315235-08-6](/img/structure/B2773329.png)

1-Methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

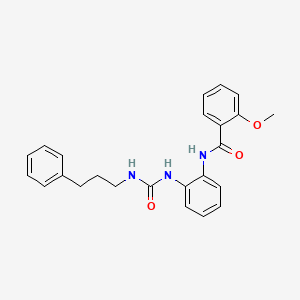

1-Methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole is a chemical compound that belongs to the class of indole derivatives. It has been extensively studied for its potential use in scientific research applications.

Scientific Research Applications

Reactions of Indoles with Nitrogen Dioxide and Nitrous Acid

Research demonstrates that indoles, including those similar to the specified compound, react with nitrogen dioxide or nitrous acid to form various derivatives, such as isonitroso and 3-nitroso indole derivatives. These reactions are critical for understanding the chemical behavior of indole compounds under different conditions, which could have implications for synthesizing new organic molecules with potential applications in material science and pharmacology (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006).

Analytical Applications to a Colorimetric Assay of Lipid Peroxidation

1-Methyl-2-phenylindole reacts with malondialdehyde (MDA) and 4-hydroxyalkenals under specific conditions to yield a stable chromophore, facilitating a new colorimetric assay for lipid peroxidation. This application is significant for biochemical research, especially in studying oxidative stress and its biological implications, offering a tool for the quantification of lipid peroxidation in various samples (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).

Nitration and Nitrosation Reactions of Phenyl Substituted Indoles

The nitration of phenyl substituted indoles, similar in structure to the compound , varies depending on the reaction conditions, producing different nitro indole derivatives. This study contributes to the field of synthetic organic chemistry by providing insights into the reactivity of indole derivatives, which could be useful in designing synthetic pathways for new indole-based compounds (Settimo & Saettone, 1965).

Reactivity and Crystal Structure of Indole Derivatives

The reactivity of 1-methyl-2-phenyl-3-nitrosoindole with benzoyl chloride, forming salts that behave like iminium and nitrenium ions, has been elucidated through crystal structure analysis. This research provides valuable information on the structural and electronic properties of indole derivatives, with potential applications in the development of novel materials and catalysts (Greci, Rossetti, Galeazzi, Stipa, Sgarabotto, & Cozzini, 1998).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway affected.

Result of Action

Given the diverse biological activities of indole derivatives, the effects could range from antiviral effects to anticancer effects, among others .

properties

IUPAC Name |

1-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c1-17-12-14-18(15-13-17)21(16-26(27)28)23-20-10-6-7-11-22(20)25(2)24(23)19-8-4-3-5-9-19/h3-15,21H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVMFFKKFVZQNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2773247.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2773249.png)

![1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773252.png)

![1-(4-fluorophenyl)-5-oxo-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2773255.png)

![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2773256.png)

![N-{4-[5-(3-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2773265.png)

![8-(furan-2-ylmethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773269.png)